

A Comparative Analysis of Organotin(IV) Carboxylates Derived from 4-Piperidinecarboxylic Acid

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Compound of Interest

Compound Name: *Methyl 4-amino-1-benzylpiperidine-4-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and biological activities of organotin(IV) carboxylates synthesized with 4-piperidinecarboxylic acid against the parent acid. The information presented is collated from peer-reviewed research, offering a valuable resource for those engaged in the fields of medicinal chemistry, pharmacology, and materials science.

Introduction

Organotin(IV) compounds have garnered significant interest due to their diverse applications, ranging from industrial catalysts to potent biological agents.^[1] Their efficacy as anticancer, antifungal, and antibacterial agents is often attributed to the nature and number of organic groups attached to the tin atom.^[2] The carboxylate ligand plays a crucial role in the transportation and delivery of the organotin(IV) moiety to its target site.^[2] 4-Piperidinecarboxylic acid, a derivative of GABA, is a bioactive molecule in its own right, known to act as a partial agonist at GABAA receptors.^{[3][4]} The complexation of this acid with organotin(IV) moieties creates novel compounds with potentially enhanced biological activities.

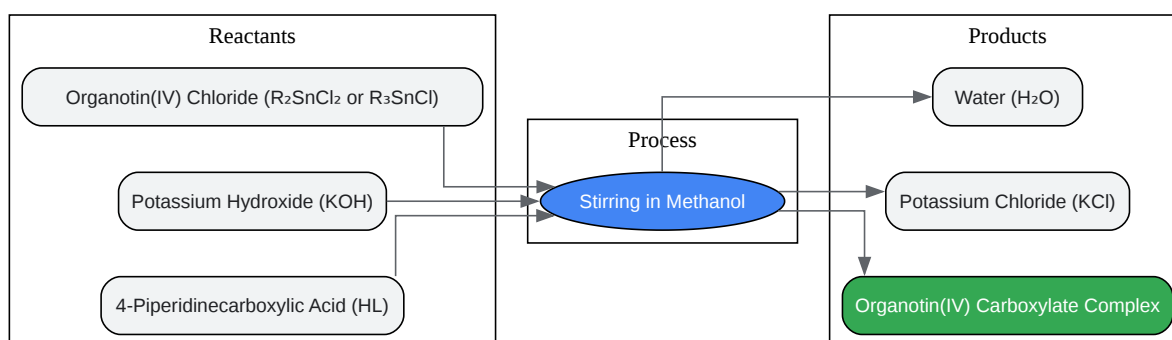
This guide focuses on a series of di- and triorganotin(IV) carboxylates of 4-piperidinecarboxylic acid, providing a comparative overview of their synthesis, structural features, and in vitro

biological performance.

Synthesis and Structure

A series of organotin(IV) carboxylates with the general formulae $R_2Sn(Cl)L$ and R_3SnL (where L is the deprotonated 4-piperidinecarboxylic acid) have been synthesized. The synthesis involves the reaction of 4-piperidinecarboxylic acid with a suitable organotin(IV) chloride in the presence of a base.[2][5][6] Spectroscopic data from FT-IR, 1H NMR, and ^{13}C NMR have been pivotal in elucidating the coordination of the carboxylate ligand to the tin atom.

The general synthetic route for these complexes is depicted below:



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Caption: General synthesis workflow for organotin(IV) carboxylates of 4-piperidinecarboxylic acid.

Spectroscopic analyses indicate a bidentate chelation of the carboxylate group to the tin atom in the solid state.[2] In solution, NMR data suggests five- and four-coordinated geometries around the tin atom for the di- and triorganotin complexes, respectively.[5][6]

Comparative Biological Activity

The biological potential of these organotin(IV) carboxylates has been primarily evaluated through their antimicrobial and hemolytic activities, with the parent 4-piperidinecarboxylic acid serving as a control.

Antimicrobial Activity

The synthesized organotin(IV) complexes have demonstrated significant antimicrobial activities against a range of bacterial and fungal strains.[2][5][6] The activity is generally higher than that of the free 4-piperidinecarboxylic acid ligand. The minimum inhibitory concentration (MIC) values provide a quantitative measure of this enhanced efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Organotin(IV) Carboxylates and 4-Piperidinecarboxylic Acid Against Bacterial Strains (µg/mL)

Compound	E. coli	B. subtilis	S. aureus	P. multocida
4-Piperidinecarboxylic Acid (HL)	>250	>250	>250	>250
Me ₂ Sn(Cl)L (1)	125	62.5	62.5	125
n-Bu ₂ Sn(Cl)L (2)	62.5	31.25	31.25	62.5
Ph ₂ Sn(Cl)L (3)	31.25	15.62	15.62	31.25
Me ₃ SnL (4)	62.5	31.25	15.62	31.25
Ph ₃ SnL (5)	15.62	7.81	7.81	15.62

Source: Hussain et al., 2014

Table 2: Minimum Inhibitory Concentration (MIC) of Organotin(IV) Carboxylates and 4-Piperidinecarboxylic Acid Against Fungal Strains (µg/mL)

Compound	A. alternata	G. lucidum	P. notatum	T. harzianum	A. niger
4-Piperidinecarboxylic Acid (HL)	>250	>250	>250	>250	>250
Me ₂ Sn(Cl)L (1)	125	125	250	125	250
n-Bu ₂ Sn(Cl)L (2)	62.5	62.5	125	62.5	125
Ph ₂ Sn(Cl)L (3)	31.25	31.25	62.5	31.25	62.5
Me ₃ SnL (4)	31.25	15.62	31.25	15.62	31.25
Ph ₃ SnL (5)	15.62	7.81	15.62	7.81	15.62

Source: Hussain et al., 2014

The data clearly indicates that the organotin(IV) complexes are significantly more potent antimicrobial agents than the parent ligand. Notably, the triphenyltin(IV) derivative (Ph₃SnL) exhibited the highest activity against both bacterial and fungal strains. In general, triorganotin(IV) compounds tend to show greater biological activity than their diorganotin(IV) counterparts.[2]

Hemolytic Activity

The hemolytic activity of the compounds was assessed to evaluate their toxicity towards red blood cells. The results show that the organotin(IV) complexes exhibit higher hemolytic activity compared to the free ligand, indicating increased cytotoxicity.

Table 3: Hemolytic Activity of Organotin(IV) Carboxylates and 4-Piperidinecarboxylic Acid

Compound	% Hemolysis
4-Piperidinecarboxylic Acid (HL)	5.2
Me ₂ Sn(Cl)L (1)	25.6
n-Bu ₂ Sn(Cl)L (2)	35.8
Ph ₂ Sn(Cl)L (3)	45.2
Me ₃ SnL (4)	55.4
Ph ₃ SnL (5)	65.8

Source: Hussain et al., 2014

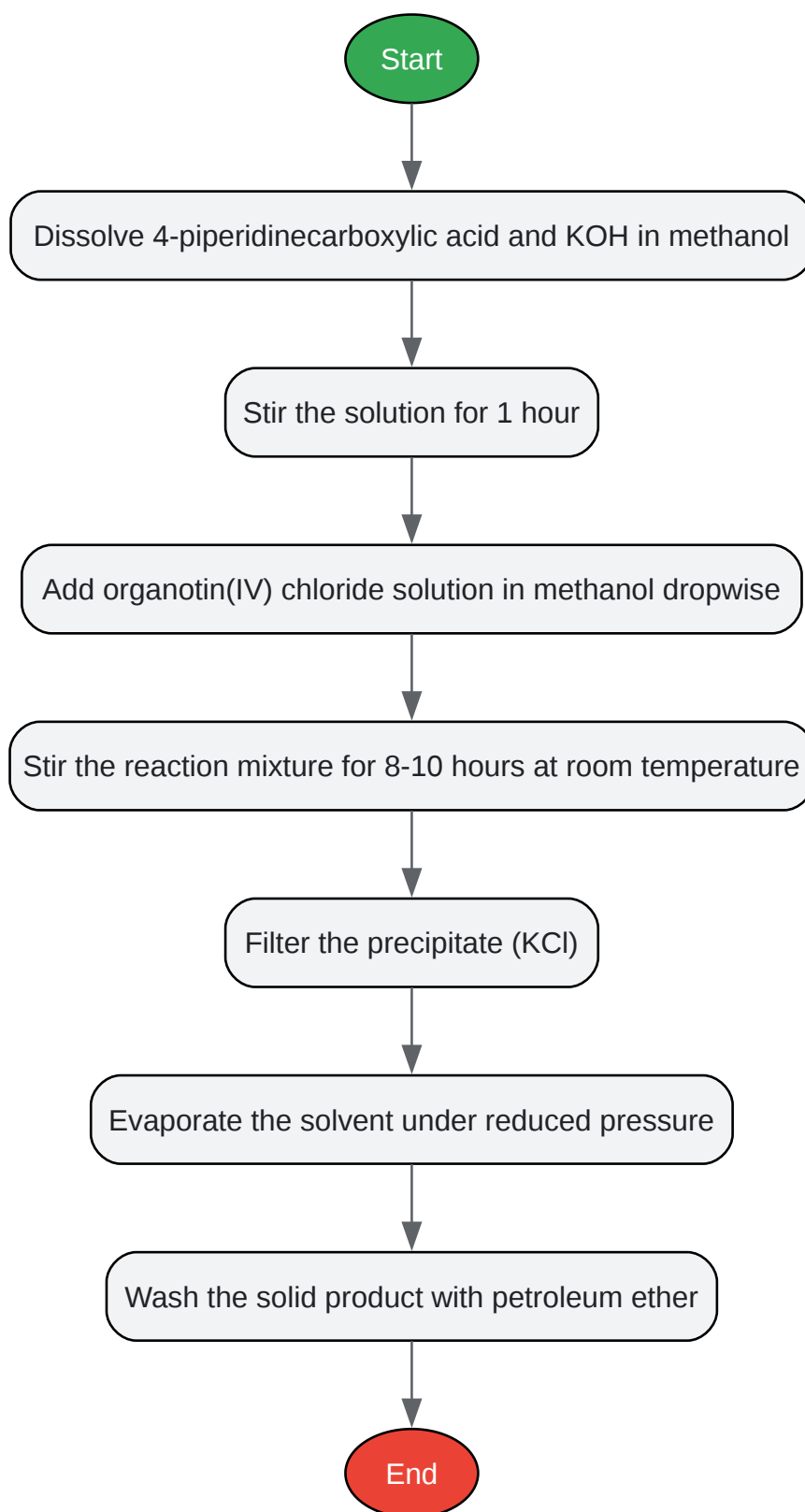
The trend in hemolytic activity mirrors that of the antimicrobial activity, with the triphenyltin(IV) complex showing the most significant effect. This suggests a correlation between the biocidal activity and the cytotoxicity of these compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the characterization and evaluation of these compounds.

Synthesis of Organotin(IV) Carboxylates

The general procedure for the synthesis of the organotin(IV) carboxylates of 4-piperidinecarboxylic acid is as follows:



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Caption: Step-by-step protocol for the synthesis of organotin(IV) 4-piperidinecarboxylates.

Antimicrobial Activity Assay (Disc Diffusion Method)

The antimicrobial activity was determined using the disc diffusion method.^[2]

- Preparation of Inoculum: Bacterial and fungal strains were cultured in their respective appropriate media.
- Seeding of Plates: Sterile agar plates were uniformly seeded with the microbial inoculum.
- Application of Compounds: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (in a suitable solvent) and placed on the seeded agar plates.
- Incubation: The plates were incubated at an appropriate temperature for 24-48 hours.
- Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using a micro-broth dilution method.

- Serial Dilutions: A serial dilution of each test compound was prepared in a 96-well microtiter plate containing the appropriate growth medium.
- Inoculation: Each well was inoculated with a standardized microbial suspension.
- Incubation: The plates were incubated under suitable conditions.
- Observation: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.

Conclusion

The complexation of 4-piperidinecarboxylic acid with organotin(IV) moieties results in a significant enhancement of its biological activity. The synthesized organotin(IV) carboxylates demonstrate potent antimicrobial properties against a broad spectrum of bacteria and fungi, far exceeding the efficacy of the parent ligand. The nature of the organic substituent on the tin

atom plays a critical role, with phenyl groups generally conferring greater activity than methyl or butyl groups. Similarly, triorganotin(IV) derivatives were found to be more active than their diorganotin(IV) counterparts. However, this increased biological activity is accompanied by higher cytotoxicity, as evidenced by the hemolytic assay. These findings underscore the potential of these organotin(IV) complexes as leads for the development of new antimicrobial agents, while also highlighting the need for further studies to optimize their therapeutic index.

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